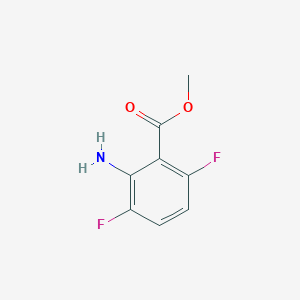

Methyl 2-amino-3,6-difluorobenzoate

Übersicht

Beschreibung

Methyl 2-amino-3,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is a fluorinated aromatic ester , and its targets could be diverse depending on the context of its use.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.72-1.95 , which could influence its distribution within the body.

Biologische Aktivität

Methyl 2-amino-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its difluorinated benzoate structure, which influences its chemical reactivity and biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, while the fluorine atoms can enhance lipophilicity and alter pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains by interfering with their metabolic pathways and cellular integrity .

Anticancer Activity

In anticancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's efficacy has been compared to non-fluorinated analogs, revealing that the introduction of fluorine atoms can enhance biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial survival and cancer cell proliferation. For example, it has been noted to inhibit thymidylate synthase in certain cancer cell lines .

- Cell Membrane Disruption : The lipophilic nature imparted by the fluorine substituents may facilitate the compound's integration into lipid membranes, leading to increased permeability and cell lysis in microbial cells.

- Apoptosis Induction : By modulating signaling pathways associated with apoptosis, this compound may promote programmed cell death in malignant cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Research : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Further investigation revealed that it induced apoptosis through caspase activation pathways.

Research Findings Table

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

Methyl 2-amino-3,6-difluorobenzoate serves as an essential intermediate in the synthesis of various organic compounds. Its difluoro and amino substituents enhance its reactivity, making it suitable for nucleophilic substitution reactions and coupling reactions such as the Suzuki-Miyaura coupling. This capability enables the creation of more complex molecular architectures that are pivotal in drug development and material science .

Reaction Pathways

The compound can undergo several types of reactions:

- Substitution Reactions: The amino group can participate in nucleophilic attacks, facilitating the formation of new bonds.

- Oxidation and Reduction: It can be oxidized or reduced to yield different derivatives that may exhibit varied biological activities.

- Coupling Reactions: Its structure allows for efficient coupling with other reactants to create complex organic molecules .

Biological Research

Biochemical Probes

Due to its unique substituents, this compound is investigated as a biochemical probe. It has the potential to interact with specific biological macromolecules, modulating enzyme activity or receptor functions. This characteristic makes it valuable for studying biochemical pathways and cellular processes .

Pharmacological Properties

Initial studies suggest that this compound may possess anti-inflammatory and anticancer activities. Research into its pharmacological effects is ongoing, with scientists exploring its mechanism of action at the molecular level. The presence of difluoro groups may enhance its bioavailability and stability, making it a candidate for further drug development .

Material Science

Advanced Material Development

this compound is also utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into polymers and other materials used in various industrial applications. The compound's ability to form strong interactions with other materials contributes to the enhancement of physical properties such as durability and resistance to environmental factors .

Data Tables

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Reactivity due to amino and difluoro groups |

| Biological Research | Biochemical probes; potential anti-inflammatory agents | Modulates enzyme activity |

| Pharmacological Studies | Investigated for anticancer properties | Enhanced bioavailability |

| Material Science | Development of advanced materials | Strong interactions with polymers |

Case Studies

-

Synthesis of Anticancer Agents:

In a study exploring new anticancer compounds, this compound was utilized as a precursor for synthesizing derivatives that showed promising cytotoxic effects against cancer cell lines. The modifications introduced through its reactive groups were crucial in enhancing the efficacy of the final compounds. -

Biochemical Interaction Studies:

Research focused on the interaction of this compound with specific enzyme targets demonstrated that its difluoro substituents significantly increased binding affinity compared to non-fluorinated analogs. This finding suggests potential applications in drug design targeting specific biochemical pathways.

Eigenschaften

IUPAC Name |

methyl 2-amino-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGSVMHUSBITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677405 | |

| Record name | Methyl 2-amino-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184204-30-5 | |

| Record name | Methyl 2-amino-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.